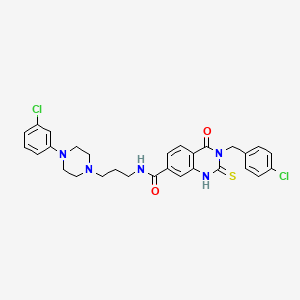
3-(4-chlorobenzyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 3-(4-chlorobenzyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Structure: !Compound Structure
This compound belongs to the class of quinazoline derivatives . Quinazolines are heterocyclic compounds with a bicyclic ring system containing a benzene ring fused to a pyrimidine ring. They exhibit diverse biological activities and have attracted attention in drug discovery.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization, amidation, and chlorination
Cyclization: Starting from appropriate precursors, a cyclization reaction forms the quinazoline core.
Amidation: The carboxylic acid group reacts with an amine (such as piperazine) to form the amide linkage.
Chlorination: The chlorobenzyl group is introduced using chlorination reagents.
Industrial Production:: While I don’t have specific industrial methods for this compound, research labs typically employ similar synthetic routes on a larger scale.
化学反応の分析
Reactions::
Oxidation: The compound may undergo oxidation at the thioxo group.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Chlorine atoms can be substituted with other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Chlorination using thionyl chloride (SOCl₂).
Major Products:: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.
科学的研究の応用
This compound’s versatility makes it valuable in various fields:
Medicine: Potential as an antitumor or antimicrobial agent.
Chemistry: Used in synthetic chemistry for quinazoline-based drug development.
Biology: Investigated for its effects on cellular pathways.
作用機序
The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism.
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers often compare it to related quinazolines. Its unique structure may offer advantages over others.
特性
分子式 |
C29H29Cl2N5O2S |
|---|---|
分子量 |
582.5 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H29Cl2N5O2S/c30-22-8-5-20(6-9-22)19-36-28(38)25-10-7-21(17-26(25)33-29(36)39)27(37)32-11-2-12-34-13-15-35(16-14-34)24-4-1-3-23(31)18-24/h1,3-10,17-18H,2,11-16,19H2,(H,32,37)(H,33,39) |
InChIキー |
QZZRHEKXWZWCTR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



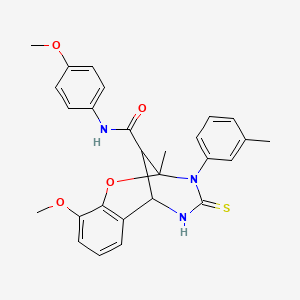
![5-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11214155.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11214166.png)
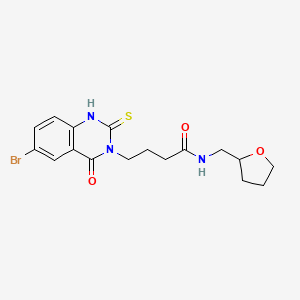


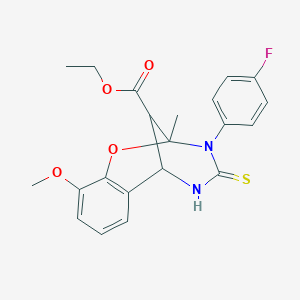
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11214196.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214204.png)
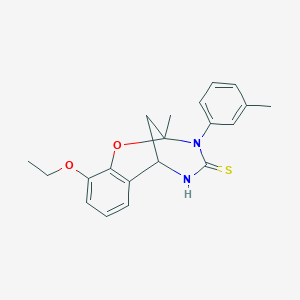
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B11214218.png)

![4-(4-benzylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11214235.png)
